molecular formula C11H13N3O2 B3043165 Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 76075-25-7

Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No. B3043165
CAS RN: 76075-25-7
M. Wt: 219.24 g/mol
InChI Key: FNPSJGHPQNUUPI-UHFFFAOYSA-N
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Description

Ethyl 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C11H13N3O2 . It is categorized under esters . It is used in life science research .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, which includes this compound, involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . For instance, one method involves the reflux of a compound in phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H13N3O2 . The molecular weight of this compound is 219.243 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines, including this compound, have been the focus of various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.243 .

Scientific Research Applications

Antituberculosis Activity

Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate derivatives demonstrate significant applications in antituberculosis activity. A study focused on the synthesis and evaluation of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives revealed moderate to good antituberculosis activity against Mycobacterium tuberculosis (Jadhav et al., 2016). Additionally, another research highlighted the potent antituberculosis activity of similar compounds against multi- and extensive drug-resistant Mtb strains (Moraski et al., 2011).

Synthesis and Biological Evaluation

Various studies have synthesized and evaluated the biological applications of this compound derivatives. For instance, research on ethyl 2-amino-6-ferrocenylpyrimidine-5-carboxylates assessed their in vitro antitumor activity against multiple human tumor cell lines, suggesting biological specificity (Klimova et al., 2012). Another study synthesized novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives, evaluating their potential as anticancer agents (Nagarapu et al., 2013).

Chemical Synthesis and Characterization

Research has also focused on the chemical synthesis and characterization of this compound derivatives. A study detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, contributing to the understanding of their structural properties (Mohamed, 2021). Additionally, the reactivity of related pyrimidin-4(3H)-ones was investigated, leading to the synthesis of furo-[2,3-d]-pyrimidine and furo[3,2-e]imidazo-[1,2-c]pyrimidine carboxylates (Masevičius et al., 2009).

Future Directions

Imidazo[1,2-a]pyrimidines, including Ethyl 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylate, have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that these compounds may have potential for further exploration in drug development and other applications in medicinal chemistry.

properties

IUPAC Name

ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-10(15)9-6-14-8(3)5-7(2)12-11(14)13-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPSJGHPQNUUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=NC2=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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